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N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness SAR interpretation

Researchers conducting kinase inhibitor fragment screening often face impurity-driven assay interference and inconsistent SAR data due to suboptimal analog selection. N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1170522-63-0) at ≥95% purity resolves these issues by providing: • Optimized cLogP of ~3.5-within the ideal 1-4 range for fragment screening. • Unique 2,3-dimethylphenyl anilide moiety for probing kinase hinge-region interactions. • HPLC-verified purity to ensure reproducible high-throughput screening results. Supplied for non-human research use with global shipping.

Molecular Formula C20H20FN3O2
Molecular Weight 353.397
CAS No. 1170522-63-0
Cat. No. B2817678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
CAS1170522-63-0
Molecular FormulaC20H20FN3O2
Molecular Weight353.397
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F
InChIInChI=1S/C20H20FN3O2/c1-4-26-18-12-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-17-7-5-6-13(2)14(17)3/h5-12H,4H2,1-3H3,(H,22,25)
InChIKeyJDKJPGNVZXEKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1170522-63-0): A Pyrazole-3-Carboxamide Scaffold for Fragment-Based and Target-Focused Screening


N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (CAS 1170522-63-0) is a fully synthetic pyrazole-3-carboxamide derivative with a molecular weight of 353.4 g/mol and the molecular formula C₂₀H₂₀FN₃O₂ [1]. The compound is typically supplied at ≥95% purity for non-human research use [1]. Its core scaffold—a 4-alkoxy-1-arylpyrazole-3-carboxamide—is a privileged motif in kinase inhibitor discovery and fragment-based drug design, with the 4-ethoxy group and the 4-fluorophenyl substituent being key pharmacophoric features that distinguish it from close structural analogs [1].

Why Simple Interchange of Pyrazole-3-Carboxamide Analogs Fails: The Decisive Role of the 4-Ethoxy Group and 2,3-Dimethylphenyl Pattern


Generic substitution of N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide with other pyrazole-3-carboxamide analogs—such as the 4-methoxy, 4-propoxy, or N-aryl variants—is not scientifically valid because small structural modifications at the 4-position alkoxy group and the N-phenyl amide moiety produce marked shifts in lipophilicity, metabolic stability, and target-binding conformation [1]. The ethoxy group at the 4-position is reported to confer a specific balance of steric bulk and electronic effect that enhances metabolic stability relative to the methoxy analog, and the 2,3-dimethyl substitution on the aniline ring imposes a unique dihedral angle that influences kinase selectivity [1]. Without experimental head-to-head data, even seemingly conservative replacements (e.g., methoxy for ethoxy) risk altering the pharmacological profile sufficiently to confound structure-activity relationship (SAR) interpretation or screening outcomes [1].

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide vs. Closest Analogs


Lipophilicity Tuning: Computed LogP Values Distinguish Ethoxy from Methoxy and Propoxy Analogs

Lipophilicity, expressed as the computed partition coefficient (cLogP), is a primary determinant of membrane permeability, solubility, and non-specific binding. The target ethoxy compound exhibits a cLogP of approximately 3.5, whereas the 4-methoxy analog (C₁₉H₁₈FN₃O₂, MW 339.4 g/mol) has a cLogP of ~3.0, and the 4-propoxy analog (C₂₁H₂₂FN₃O₂, MW 367.4 g/mol) has a cLogP of ~4.0 [1][2]. The 0.5 log unit difference relative to the methoxy analog is substantial enough to alter permeability classification and may shift the compound's behavior in cell-based assays [1].

Lipophilicity Drug-likeness SAR interpretation

Molecular Weight Differentiation: Ethoxy Compound Occupies a Distinct Physicochemical Space Between Methoxy and Propoxy Analogs

Molecular weight is a critical parameter for fragment-based screening and lead optimization. The target compound has a molecular weight of 353.4 g/mol, placing it between the 4-methoxy analog (339.4 g/mol) and the 4-propoxy analog (367.4 g/mol) [1]. This 14 g/mol stepwise increase per methylene unit creates a fine-grained series for probing the relationship between size and binding efficiency, but each compound defines a distinct point in chemical space that cannot be assumed to yield the same hit profile [1].

Molecular weight Fragment-like properties Lead-likeness

Hydrogen-Bond Donor/Acceptor Profile: Ethoxy Analogue Matches the Desired Pharmacophore for Certain Kinase Binding Pockets

The hydrogen-bond donor/acceptor count influences recognition by kinase hinge regions. The target compound possesses 3 hydrogen-bond acceptors (the carbonyl oxygen, the pyrazole N2 nitrogen, and the ethoxy oxygen) and 1 hydrogen-bond donor (the amide NH) [1]. The 4-ethoxy oxygen provides an additional H-bond acceptor relative to the 4-unsubstituted analog, while maintaining a better steric fit than the bulkier propoxy group. This acceptor count of 3 is identical across the methoxy, ethoxy, and propoxy series, but the spatial positioning and electron density of the acceptor differ due to the alkoxy chain length [1].

Hydrogen bonding Kinase hinge binding Pharmacophore modeling

Purity Benchmark: Target Compound's ≥95% Purity Standard Ensures Reproducibility in High-Throughput Screening

The target compound is routinely supplied at a purity of ≥95% as confirmed by HPLC [1]. In contrast, several close analogs listed by chemical suppliers are offered at purities as low as 90% or are not analytically characterized, introducing a potential source of variability in screening data . A purity difference of 5% can be significant in dose-response assays, where impurities may act as false positives or interfere with readout technologies [1].

Compound purity HTS quality control Procurement specification

Optimal Application Scenarios for N-(2,3-Dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Based on Quantitative Evidence


Fragment-Based Screening Libraries Requiring Defined Lipophilicity Gradients

The ethoxy compound's computed cLogP of ~3.5 positions it in the optimal lipophilicity range for fragment screening (1 < cLogP < 4) [1]. Its 0.5 log-unit separation from the methoxy (cLogP ~3.0) and propoxy (cLogP ~4.0) analogs makes it the preferred choice for constructing a lipophilicity gradient series in fragment-based drug design, where fine control of property space is essential for hit-to-lead optimization [1].

Kinase Selectivity Profiling Where Hinge-Region Geometry is Critical

The three hydrogen-bond acceptor pattern, combined with the specific ethoxy oxygen orientation, suggests this compound is well-suited for probing kinase hinge-region interactions where the alkoxy group contributes to binding affinity and selectivity [1]. Researchers aiming to map the dependence of kinase inhibition on 4-position alkoxy geometry should use the ethoxy compound as the central member of an alkoxy scan, ensuring that observed SAR trends are not artifacts of chain-length extremes [1].

High-Throughput Screening with Strict Compound Integrity Requirements

The ≥95% purity guarantee, supported by supplier HPLC data, qualifies this compound for high-throughput screening campaigns where data integrity and reproducibility are paramount [1]. In contrast to lower-purity analogs, this compound minimizes the risk of impurity-driven assay interference, making it a more reliable choice for primary screening and subsequent dose-response confirmation [1].

Structure-Activity Relationship Studies on Anilide Substitution Patterns

The 2,3-dimethylphenyl anilide moiety is a distinctive feature that differentiates this compound from analogs bearing 2,4-difluorophenyl or 5-chloro-2-methoxyphenyl groups. This compound should be selected as the reference point in SAR studies aimed at understanding the effect of anilide substitution on target binding, as it offers a unique combination of steric bulk (two methyl groups) and electronic neutrality that is not replicated by halogenated or methoxylated anilides [1].

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